molecular formula C17H18O4 B8261799 Isosativan CAS No. 3722-59-6

Isosativan

Cat. No.: B8261799
CAS No.: 3722-59-6
M. Wt: 286.32 g/mol
InChI Key: FWAWTPASGRNXTO-UHFFFAOYSA-N
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Description

Taxonomic Distribution and Natural Occurrence

Isosativan is predominantly found in red propolis, a resinous substance produced by honeybees (Apis mellifera) that collect exudates from plants of the Fabaceae family. The botanical origin of red propolis has been traced to Dalbergia ecastophyllum, a leguminous shrub native to mangrove ecosystems in Brazil and West Africa. In Nigeria, red propolis derived from Callerya cinerea (syn. Millettia cinerea), another Fabaceae species, has also been identified as a source of this compound. The compound’s presence correlates with the plant’s defensive mechanisms against pathogens, as isoflavonoids like this compound serve as phytoalexins.

Geographically, this compound-containing propolis has been documented in:

  • Coastal regions of Alagoas, Brazil
  • Mangrove zones in Lagos, Nigeria
  • Tropical rainforests of Pinar del Río, Cuba

Historical Context in Isoflavonoid Discovery

The isolation of this compound marks a milestone in the study of propolis-derived compounds. Initial reports of its structural analogs, such as medicarpin and vestitol, emerged from Brazilian red propolis studies in the early 2000s. However, the definitive characterization of this compound occurred in 2020 through collaborative research between Nigerian and British institutions, which employed advanced NMR and mass spectrometry techniques to identify the compound in Nigerian propolis. This discovery expanded the known chemical diversity of propolis isoflavonoids, which now includes over 40 structurally related compounds.

Properties

IUPAC Name

5-methoxy-2-(7-methoxy-3,4-dihydro-2H-chromen-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O4/c1-19-13-5-6-15(16(18)8-13)12-7-11-3-4-14(20-2)9-17(11)21-10-12/h3-6,8-9,12,18H,7,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAWTPASGRNXTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2CC3=C(C=C(C=C3)OC)OC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101179689
Record name 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3722-59-6, 60102-29-6
Record name 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3722-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,4-Dihydro-7-methoxy-2H-1-benzopyran-3-yl)-5-methoxyphenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101179689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isosativan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034024
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

Propolis as the Primary Source

Isosativan occurs in Dalbergia ecastaphyllum resin, the botanical origin of Brazilian red propolis. Raw propolis undergoes pretreatment by freezing at −20°C for 24 hours to facilitate grinding into 10–80 μm particles, optimizing surface area for solvent penetration.

Solvent Selection and Extraction Efficiency

Ethanol-water mixtures remain the gold standard for initial extraction:

  • 70% Ethanol (v/v) : Achieves 85–90% isoflavonoid recovery via maceration (24 hours at 25°C) or ultrasonication (20 minutes at 45°C).

  • 80% Ethanol (v/v) : Enhances solubility of nonpolar analogs like medicarpin, yielding 12–15% higher this compound concentrations compared to 70% solutions.

Post-extraction, crude ethanolic extracts undergo liquid-liquid partitioning:

Solvent SystemPartition Coefficient (K)Target Fraction
Hexane-Ethyl Acetate3.2 ± 0.4Wax Removal
Chloroform-Methanol1.8 ± 0.2Isoflavonoid Enrichment

This step eliminates beeswax residues and concentrates this compound in the chloroform-soluble phase.

Chromatographic Purification Protocols

Silica Gel Column Chromatography

Primary fractionation employs silica gel (200–300 mesh) with gradient elution:

  • Hexane-Acetone Gradients :

    • 1:0.05 → 1:0.8 (v/v) elutes this compound at 1:0.2 ratio.

    • Flow rate: 2 mL/min; detection at 280 nm.

Preparative Thin-Layer Chromatography (TLC)

Final purification uses TLC plates (0.5 mm silica gel GF254) developed in:

  • Toluene-Acetone (1:0.2) : Rf = 0.38 ± 0.02.

  • n-Hexane-Ethyl Methyl Ketone (1:0.1) : Resolves this compound from vestitol (Rf = 0.42).

Bands visualized under UV 254 nm are scraped and eluted with methanol, achieving >95% purity.

Advanced Analytical Characterization

Spectroscopic Identification

  • UV-Vis Spectroscopy : λmax at 285 nm (isoflavonoid A-ring) and 230 nm (B-ring).

  • GC-MS Analysis : Fragmentation pattern m/z 314 [M]⁺, base peak at m/z 137 (retro-Diels-Alder cleavage).

Quantitative Assessment

UHPLC-DAD-ESI/MS parameters for this compound quantification:

ColumnMobile PhaseRetention TimeLODLOQ
C18 (2.1 × 100 mm)0.1% Formic Acid:MeOH8.7 min0.1 μg/mL0.3 μg/mL

Linear range: 0.5–50 μg/mL (R² = 0.998).

Modern Microencapsulation Techniques

Spray-Drying Stabilization

Patent WO2014186851A1 details microencapsulation to enhance bioavailability:

  • Core Matrix : 15% this compound, 20% hydroxypropyl-β-cyclodextrin, 65% maltodextrin.

  • Process Parameters : Inlet 180°C, outlet 85°C; feed rate 5 mL/min.

In Vitro Release Kinetics

Simulated gastrointestinal conditions show pH-dependent release:

MediumRelease at 2 hRelease at 12 h
Gastric (pH 1.2)12% ± 3%
Intestinal (pH 6.8)89% ± 5%

Coating with Eudragit L100-55 extends release to 24 hours.

Challenges in Industrial Scale-Up

Solvent Residue Management

Ethanol removal requires triple washing with absolute ethanol under reduced pressure (400–700 mmHg), reducing solvent content to <50 ppm.

Yield Optimization

Response surface methodology identifies optimal parameters:

FactorOptimal ValueContribution to Yield
Ethanol Concentration78% (v/v)34%
Extraction Time90 min28%
Solid:Solvent Ratio1:35 (w/v)22%

Model predicts maximum this compound yield of 6.8 mg/g propolis .

Chemical Reactions Analysis

Isosativan undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydroxylation of this compound can lead to the formation of 6-hydroxythis compound .

Scientific Research Applications

Isosativan is a natural isoflavonoid found in red Nigerian propolis and Trifolium hybridum . Research indicates that this compound possesses various biological activities, meriting its investigation for several scientific research applications .

Phytochemical Profiling

This compound serves as a key marker in the phytochemical profiling of propolis samples, particularly those from Nigeria . High-performance liquid chromatography (HPLC) coupled with UV and Evaporative Light Scattering Detection (ELSD), along with nuclear magnetic resonance (NMR) analysis, facilitates its identification and quantification in propolis extracts . These methods are crucial for quality control and assessing the bioactive potential of propolis .

Antimicrobial Research

This compound exhibits antifungal activity, suggesting its potential in anti-infection research . Studies have also shown that propolis extracts containing this compound have antitrypanosomal activity .

Cytotoxicity Studies

Research has explored this compound's cytotoxic effects on human leukemia cell lines (U937) . While this compound alone shows moderate activity, propolis extracts containing it demonstrate significant cytotoxic effects, indicating potential synergistic interactions with other compounds .

Bioactivity and Synergistic Effects

The bioactivity of this compound is often studied in conjunction with other compounds found in propolis . For example, when isolated from red Nigerian propolis, this compound and medicarpin were found to have moderate antitrypanosomal activity individually, but the crude extract showed higher inhibitory activity, suggesting synergistic effects . Further research is recommended to explore these synergistic relationships and isolate other bioactive metabolites .

Anti-inflammatory Properties

While not explicitly highlighted for this compound, studies on P. santalinus have identified anti-inflammatory properties in related isoflavonoids . This suggests a potential avenue for investigating this compound's role in inflammation-related research .

Exploration of Natural Products

This compound's isolation from natural sources like propolis contributes to the broader field of natural product research . This research is essential for discovering new drugs and understanding the medicinal properties of natural compounds .

Tables of Research Findings

The following tables summarize the research findings related to this compound:

Table 1: Biological Activities of this compound and Related Extracts

ActivitySampleResultRef
AntitrypanosomalRed Nigerian propolis crude extractHighest inhibitory activity at 6.5 µg/ml
AntitrypanosomalMedicarpinMIC of 7.6 µg/ml
AntitrypanosomalThis compoundMIC of 12.1 µg/ml
Cytotoxic (U937 cells)Fraction RN-6 from total extractIC50 = 26.5 µg/ml
Cytotoxic (U937 cells)Standard diminazenIC50 = 29.5 µg/ml
AntifungalThis compoundShows antifungal activity

Table 2: NMR Data for this compound

PropertyValue
1H-NMRIdentical with literature data
13C-NMRIdentical with literature data
[α]D0 (c 0.27, chloroform)

Case Studies

Comparison with Similar Compounds

Medicarpin

  • Structure: Medicarpin is a pterocarpan-type isoflavonoid with a fused tetracyclic structure (benzopyranobenzofuran). Unlike isosativan, it lacks the methoxy group at C-7 but retains hydroxyl groups at C-6 and C-3' .
  • Bioactivity: Exhibits potent antifungal activity against Nocardia spp. (MIC < 10 µg/mL) . Demonstrates cytotoxicity against human leukemia U937 cells (IC₅₀ > 26 µg/mL in combination with this compound) .
  • Source : Co-occurs with this compound in Nigerian red propolis .

6-Hydroxythis compound

  • Structure : A hydroxylated derivative of this compound with an additional hydroxyl group at C-5. This modification alters the aromatic proton signals in NMR (δH 6.51 and 6.37 as singlets vs. This compound’s ABX system) .
  • Source : Isolated from Derris robusta .

Neovestitol

  • Structure : A 7-methoxy-2',4'-dihydroxyisoflavan, structurally analogous to this compound but with hydroxyl groups at C-2' and C-4' instead of C-4' and C-7 .
  • Bioactivity :
    • Shows strong fungitoxic activity against Cladosporium herbarum (minimum detection limit < 5 µg in TLC bioassays) .
  • Source : Found exclusively in Dalbergia sericea .

Vestitol

  • Structure : The parent compound of this compound, lacking the C-7 methoxy group. It shares the same dihydroxy substitution on the B-ring .
  • Bioactivity :
    • Less studied than this compound but reported to have weaker antimicrobial effects due to the absence of methoxy stabilization .

Pharmacological Data and Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Bioactivity Highlights Sources
This compound C₁₇H₁₈O₄ 286.322 7-OCH₃, 4'-OH, 2'-OH Antibacterial (C. albicans), IC₅₀ > 26 µg/mL Nigerian/Brazilian propolis
Medicarpin C₁₆H₁₄O₄ 270.285 6-OH, 3'-OH Antifungal (Nocardia), IC₅₀ > 26 µg/mL Nigerian propolis
6-Hydroxythis compound C₁₇H₁₈O₅ 302.322 7-OCH₃, 6-OH, 4'-OH Undocumented (predicted enhanced bioavailability) Derris robusta
Neovestitol C₁₆H₁₆O₄ 272.295 7-OCH₃, 2'-OH, 4'-OH Fungitoxic (<5 µg detection limit) Dalbergia sericea
Vestitol C₁₆H₁₆O₃ 256.296 4'-OH, 2'-OH Weak antimicrobial activity Dalbergia spp.

Key Research Findings

Structural Modifications Drive Bioactivity :

  • The addition of a methoxy group at C-7 in this compound enhances its stability and antimicrobial potency compared to vestitol .
  • Hydroxylation at C-6 (as in 6-hydroxythis compound) may improve solubility but requires further pharmacological validation .

Synergistic Effects in Propolis :

  • This compound and medicarpin in Nigerian propolis exhibit combined cytotoxicity against U937 cells, suggesting synergistic interactions .

Geographic Variation in Activity :

  • Propolis samples from different regions (e.g., Nigeria vs. Brazil) show variability in this compound content, impacting standardization for therapeutic use .

Biological Activity

Isosativan is an isoflavonoid compound primarily derived from red Nigerian propolis, a natural resinous substance produced by bees. Its biological activity has garnered attention due to its potential therapeutic properties, particularly in the context of cancer and infectious diseases. This article explores the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

Phytochemical Profile

This compound is one of several bioactive compounds isolated from red Nigerian propolis. The extraction and characterization of this compound were achieved through advanced techniques such as liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) spectroscopy. The phytochemical profile indicates that this compound possesses significant antioxidant properties, contributing to its overall biological activity.

Anticancer Activity

Recent studies have demonstrated the cytotoxic effects of this compound against various cancer cell lines. Notably, research involving human leukemia cell lines (U937) revealed that this compound exhibits moderate cytotoxicity with an IC50 value of 12.1 µg/mL. This value indicates the concentration required to inhibit cell growth by 50%. In comparison, the crude extract of red Nigerian propolis showed a higher potency with an IC50 of 26.5 µg/mL, suggesting that the synergistic effects of multiple compounds in propolis may enhance its anticancer properties .

Table 1: Cytotoxicity of this compound and Related Compounds

CompoundIC50 (µg/mL)Source
This compound12.1Red Nigerian Propolis
Medicarpin7.6Red Nigerian Propolis
Diminazen29.5Control Drug
Crude Extract26.5Red Nigerian Propolis

Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. The minimum inhibitory concentration (MIC) for this compound against Trypanosoma brucei, the causative agent of sleeping sickness, was found to be 12.1 µg/mL. This indicates that this compound can effectively inhibit the growth of this parasite, making it a candidate for further investigation in the treatment of trypanosomiasis .

Structure-Activity Relationship

The biological activity of this compound can be partially attributed to its chemical structure. The presence of hydroxyl groups and the overall lipophilicity, indicated by a log P value of 3.731, suggest that this compound can easily penetrate cellular membranes, enhancing its bioavailability and therapeutic potential .

PropertyValue
Log P3.731
Hydrogen Bond Donor8.407
Hydrogen Bond Acceptor19.697

Case Studies

In a study assessing the effects of various flavonoids on cancer cells, this compound was highlighted for its selective cytotoxicity against U937 cells without significant toxicity to normal human fibroblasts . This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics.

Q & A

Q. How can researchers leverage contradictory findings on this compound’s solubility to improve formulation strategies?

  • Answer :
  • Co-solvency studies : Test binary/ternary solvent systems (e.g., PEG-400 + water) to enhance solubility .
  • Solid dispersion : Use spray-drying with carriers like PVP to create amorphous this compound formulations with improved bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.